An In-Depth Technical Guide to the Chemical Properties and Applications of 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
Executive Summary: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. This structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific substitution pattern of two methyl groups and a carbonitrile moiety makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Identity and Physicochemical Properties
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a distinct isomer within the dimethylpyrazole carbonitrile family. Accurate identification is crucial for reproducible experimental outcomes.
Nomenclature and Identifiers
The structural and identifying information for this compound is summarized below.
| Descriptor | Value | Source |
| IUPAC Name | 1,5-dimethyl-1H-pyrazole-4-carbonitrile | N/A |
| CAS Number | 856860-16-7 | [4] |
| Molecular Formula | C₆H₇N₃ | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| MDL Number | MFCD04969708 | [4] |
Physicochemical Data
While comprehensive experimental data is limited, the following properties have been reported by commercial suppliers. Researchers should perform their own analyses for confirmation.
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | General observation for this class of compounds. |
| Purity | ≥95% | As offered by chemical suppliers.[4] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related pyrazole structures. |
| Melting Point | 153 - 155 °C | Reported for a related isomer; verification for CAS 856860-16-7 is recommended. |
Synthesis and Characterization
The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the Knorr pyrazole synthesis and its variations being cornerstone methodologies.[5][6][7]
Proposed Synthetic Pathway: A Modified Knorr Approach
The most logical and direct route to 1,5-dimethyl-1H-pyrazole-4-carbonitrile involves the condensation of methylhydrazine with a suitable three-carbon electrophilic partner. The choice of (ethoxymethylene)malononitrile or a similar β-ketonitrile equivalent is critical as it provides the necessary carbon backbone and the pre-installed carbonitrile group at the 4-position.
-
Rationale for Reagent Selection:
-
Methylhydrazine: This reagent is essential to introduce the methyl group at the N1 position of the pyrazole ring.
-
2-Acetylmalononitrile (or equivalent): This precursor provides the C3, C4, and C5 atoms of the ring, along with the C5-methyl and C4-nitrile substituents. The reaction proceeds via an initial condensation, followed by cyclization and dehydration to form the aromatic pyrazole ring.
-
Caption: Proposed synthesis of 1,5-dimethyl-1H-pyrazole-4-carbonitrile.
General Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established pyrazole syntheses.[8][9] It serves as a self-validating system by including purification and characterization steps to confirm the final product's identity and purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylmalononitrile (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Slowly add methylhydrazine (1.05 eq) to the stirred solution. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,5-dimethyl-1H-pyrazole-4-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point and compare it to literature values where available.
Spectroscopic Analysis (Predicted)
While specific spectra for this exact CAS number are not publicly available in the search results, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[10][11]
-
¹H NMR: Two sharp singlets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃). One singlet in the aromatic region (δ 7.5-8.5 ppm) for the lone proton at the C3 position of the pyrazole ring.
-
¹³C NMR: Resonances for the two distinct methyl carbons, three aromatic carbons of the pyrazole ring (one of which will be a quaternary carbon with a low-intensity signal), and the characteristic signal for the nitrile carbon (C≡N) typically found around δ 115-120 ppm.
-
FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[10][12] C-H stretching bands for the methyl and aromatic protons will also be present.
-
Mass Spectrometry (EI): A molecular ion (M⁺) peak corresponding to the molecular weight of 121.14.
Chemical Reactivity and Derivatization
The reactivity of 1,5-dimethyl-1H-pyrazole-4-carbonitrile is dictated by its two primary functional components: the nitrile group and the pyrazole ring.
Reactivity of the Nitrile Functional Group
The electron-withdrawing nitrile group is a versatile handle for synthetic transformations.[13]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1,5-dimethyl-1H-pyrazole-4-carboxylic acid) or amide, depending on the reaction conditions. These derivatives are valuable intermediates for further coupling reactions.[14]
-
Reduction: The nitrile can be reduced to a primary amine ( (1,5-dimethyl-1H-pyrazol-4-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for building more complex structures.
Reactivity of the Pyrazole Core
The pyrazole ring is aromatic and can undergo electrophilic substitution, though its reactivity is modulated by the existing substituents.[15] The C3 position is the most likely site for electrophilic attack, as the other positions are substituted. Reactions such as halogenation or nitration could potentially occur at this site under forcing conditions.
Caption: Key reaction pathways for derivatizing the title compound.
Applications in Research and Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[16][17]
The Pyrazole Scaffold: A Privileged Structure
The pyrazole ring is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[1][3] This structural motif is present in numerous FDA-approved drugs, including:
-
Celecoxib: A selective COX-2 inhibitor for treating inflammation.[18]
-
Ruxolitinib & Baricitinib: Janus kinase (JAK) inhibitors used for myelofibrosis and rheumatoid arthritis.[2][3]
-
Crizotinib & Encorafenib: Kinase inhibitors used in targeted cancer therapy.[3][18]
The utility of the pyrazole core stems from its ability to act as a stable, aromatic linker that can be readily functionalized. It can participate in hydrogen bonding as both a donor and acceptor, and its flat structure facilitates favorable interactions within protein binding pockets.
Role as a Key Building Block
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is an important building block for creating libraries of novel compounds for high-throughput screening.[] The nitrile group allows for the introduction of diverse functionalities, enabling systematic structure-activity relationship (SAR) studies. For example, converting the nitrile to an amine or carboxylic acid allows for amide bond formation, a key reaction in linking molecular fragments during drug development.
Caption: Logical workflow from scaffold to drug candidate.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The information provided is based on safety data sheets for pyrazole derivatives.[20][21][22][23]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[22]
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[21]
Recommended Handling Procedures and PPE
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[23]
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[21]
-
Container: Keep the container tightly closed.
-
Stability: The product is chemically stable under standard ambient conditions.
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a valuable and versatile chemical intermediate. Its strategic combination of a privileged pyrazole scaffold and a reactive nitrile handle makes it a powerful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe use in the development of novel, high-value molecules with significant therapeutic potential.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Semantic Scholar. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
-
ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]
-
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Representative drugs containing the pyrazole scaffold. [Link]
-
Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity: Key Transformations of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]
-
Slideshare. Unit 4 Pyrazole | PDF. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]
-
PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. [Link]
-
National Institutes of Health. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
ResearchGate. Proposed mechanism for the formation of pyrazole-4-carbonitrile.... [Link]
-
National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
SpectraBase. 1,5-dimethyl-1H-pyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 856860-16-7 | 1,5-dimethyl-1H-pyrazole-4-carbonitrile - Synblock [synblock.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unit 4 Pyrazole | PDF [slideshare.net]
- 16. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
